Cas no 2034235-07-7 (3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one structure](https://www.kuujia.com/scimg/cas/2034235-07-7x500.png)
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one
-
- Inchi: 1S/C20H23N5O2/c1-14-18(15(2)27-22-14)8-9-20(26)24-11-10-17(12-24)25-13-19(21-23-25)16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3
- InChI Key: SKYFZUKSRAJYTK-UHFFFAOYSA-N
- SMILES: C(N1CCC(N2C=C(C3=CC=CC=C3)N=N2)C1)(=O)CCC1=C(C)ON=C1C
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-0207-10mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
2034235-07-7 | 90%+ | 10mg |
$118.5 | 2023-04-25 | |
Life Chemicals | F6471-0207-40mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
2034235-07-7 | 90%+ | 40mg |
$210.0 | 2023-04-25 | |
Life Chemicals | F6471-0207-5μmol |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
2034235-07-7 | 90%+ | 5μl |
$94.5 | 2023-04-25 | |
Life Chemicals | F6471-0207-3mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
2034235-07-7 | 90%+ | 3mg |
$94.5 | 2023-04-25 | |
Life Chemicals | F6471-0207-15mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
2034235-07-7 | 90%+ | 15mg |
$133.5 | 2023-04-25 | |
Life Chemicals | F6471-0207-2mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
2034235-07-7 | 90%+ | 2mg |
$88.5 | 2023-04-25 | |
Life Chemicals | F6471-0207-30mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
2034235-07-7 | 90%+ | 30mg |
$178.5 | 2023-04-25 | |
Life Chemicals | F6471-0207-50mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
2034235-07-7 | 90%+ | 50mg |
$240.0 | 2023-04-25 | |
Life Chemicals | F6471-0207-20μmol |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
2034235-07-7 | 90%+ | 20μl |
$118.5 | 2023-04-25 | |
Life Chemicals | F6471-0207-1mg |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
2034235-07-7 | 90%+ | 1mg |
$81.0 | 2023-04-25 |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one Related Literature
-
Ping Tong Food Funct., 2020,11, 628-639
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
Additional information on 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one
Introduction to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one (CAS No. 2034235-07-7)
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one, with the CAS number 2034235-07-7, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 3,5-dimethyl-1,2-oxazole moiety and a 4-phenyltriazole-substituted pyrrolidine group. These structural elements contribute to its potential therapeutic applications and biological activities.
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one has been reported in several recent studies. One notable method involves the coupling of 3-(3,5-dimethylisoxazolyl)acrylonitrile with 3-(4-benzotriazolyl)pyrrolidine in the presence of a palladium catalyst. This approach not only yields the target compound in high purity but also demonstrates excellent functional group tolerance and scalability, making it suitable for large-scale production.
In terms of its biological activity, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one has shown promising results in various assays. It has been evaluated for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, recent studies have demonstrated its potent inhibitory effects on phosphodiesterase (PDE) enzymes, which are key targets for the treatment of cardiovascular diseases and neurological disorders.
Furthermore, the compound has been tested for its anti-inflammatory properties. In vitro studies using human cell lines have shown that 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-y l)pyrrolidin - 1 - yl]propan - 1 - one can significantly reduce the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α. These findings suggest that it may have therapeutic potential in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 3-(3,5-dimethyl - 1 , 2 - oxazol - 4 - yl ) - 1 - [ 3 - ( 4 - pheny ltriazol - 1 - yl )pyrrolidin - 1 - yl ]propan - 1 - one have also been investigated. Preliminary data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Oral administration studies in animal models have shown good bioavailability and a long half-life, which are desirable characteristics for a drug candidate.
Clinical trials are currently underway to further evaluate the safety and efficacy of 3-(3 , 5 - dimethy l - 1 , 2 - oxazol - 4 - yl ) - 1 - [ 3 -( 4 - pheny ltriazol - 1 - yl )pyrrolidin - 1 - yl ]propan - 1 - one. Early results from Phase I trials have indicated that it is well-tolerated by human subjects at various dose levels. The compound is being studied for its potential use in treating conditions such as chronic obstructive pulmonary disease (COPD), asthma, and neurodegenerative disorders.
In addition to its therapeutic applications, 3 -( 3 , 5-di methyl - 1 , 2-o x az ol - 4-y l ) - 1-[ 3 -( 4-p hen yltria z ol -- y l )py r ro lid i n -- y l ]pro pan -- o ne has also been explored for its use as a research tool. Its ability to modulate specific biological pathways makes it a valuable compound for investigating disease mechanisms and validating new drug targets. Researchers are using this compound to gain insights into the role of PDE enzymes and other molecular targets in various physiological processes.
The future prospects for 3 -( 3 ,5-di methyl -- ox az ol -- y l )-- [ -- ( -- tria z ol -- y l )py r ro lid i n -- y l ]pro pan -- o ne are promising. Ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity. Additionally, efforts are being made to develop novel formulations that can improve its delivery and therapeutic outcomes. As more data become available from clinical trials and preclinical studies, this compound is expected to play an increasingly important role in the development of new treatments for a wide range of diseases.
2034235-07-7 (3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one) Related Products
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
